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  • Product: Ethyl 4-aminopiperazine-1-carboxylate hydrochloride
  • CAS: 84442-57-9

Core Science & Biosynthesis

Foundational

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties

Executive Summary Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS: 84442-57-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced drug discovery[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS: 84442-57-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced drug discovery[1]. Featuring a protected secondary amine (via an ethyl carbamate group) and a highly reactive primary N-amine, this compound serves as a critical intermediate for synthesizing complex heterocyclic scaffolds, including hydrazones, ureas, and pyrazinoindoles[2]. Its isolation as a hydrochloride salt ensures long-term stability, preventing the spontaneous dimerization and oxidative degradation frequently observed in free N-aminopiperazines[3].

Core Physicochemical Properties

The following table summarizes the fundamental quantitative and structural data essential for experimental planning and compound characterization[1][4].

PropertyValue
Chemical Name Ethyl 4-aminopiperazine-1-carboxylate hydrochloride
CAS Number 84442-57-9
Molecular Formula C₇H₁₆ClN₃O₂
Molecular Weight 209.67 g/mol
SMILES Cl.CCOC(=O)N1CCN(N)CC1
InChIKey FEZAVRDHPWVEFW-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Storage Conditions Desiccated at 2-8°C (Cold-chain transportation recommended)[3]

Structural Insights & Reactivity Profile

As a Senior Application Scientist, understanding the causality behind a molecule's reactivity is paramount for successful assay and synthesis design. The chemical behavior of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is fundamentally dictated by the alpha-effect .

The adjacent lone pairs on the two nitrogen atoms (the piperazine ring nitrogen and the terminal primary amine) repel each other, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic destabilization makes the terminal primary amine exceptionally nucleophilic compared to standard alkyl amines.

Causality in Experimental Design: When designing coupling reactions (e.g., forming ureas via isocyanates or hydrazones via aldehydes), the hydrochloride salt must be neutralized in situ using a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This liberates the highly reactive free base without promoting unwanted side reactions. The ethyl carbamate group remains stable under standard basic coupling conditions, acting as a robust protecting group that can later be cleaved under strong acidic or basic reflux if secondary amine functionalization is required.

Applications in Drug Discovery

The N-aminopiperazine motif is a privileged structural handle in modern pharmacology, utilized to enhance both target affinity and pharmacokinetic properties:

  • Anti-Tuberculosis Agents (Benzothiazinones): N-aminopiperazine fragments are critical in the synthesis of 6-trifluoromethyl-8-nitro-4H-benzo[e][1,3]thiazin-4-one (BTZ) analogs. Incorporating this moiety overcomes the poor aqueous solubility of early-generation drugs like BTZ043, while maintaining the ability to covalently inhibit the DprE1 enzyme, ultimately leading to mycobacterial cell death[5].

  • CNS Therapeutics: The scaffold is utilized to synthesize 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one derivatives. These complex multicyclic compounds act as potent and selective histamine H3 receptor inverse agonists, which are investigated for treating excessive daytime sleepiness and cognitive disorders[2].

  • Advanced Anti-Infectives: Condensation of N-aminopiperazines with 3-formylrifamycin SV yields potent rifamycin derivatives (e.g., Rifacinna) with enhanced anti-tubercular activity profiles[6].

MechanismOfAction A N-aminopiperazine Derivative (e.g., BTZ043 analog) B Enzymatic Activation by FAD-dependent DprE1 A->B C Covalent Binding to Cys387 Residue B->C D Irreversible DprE1 Enzyme Inhibition C->D E Arabinan Synthesis Blockade D->E F Mycobacterial Cell Wall Degradation & Death E->F

Mechanism of action of N-aminopiperazine-derived benzothiazinones targeting DprE1.

Synthetic Methodologies & Protocols

The synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride typically proceeds via a highly controlled two-step nitrosation-reduction sequence starting from commercially available ethyl piperazine-1-carboxylate.

SynthesisWorkflow A Ethyl piperazine- 1-carboxylate B Nitrosation (NaNO2, HCl) A->B C Ethyl 4-nitroso- piperazine-1-carboxylate B->C D Reduction (Zn/AcOH) C->D E Ethyl 4-amino- piperazine-1-carboxylate D->E F Salt Formation (HCl/EtOH) E->F G Target Compound (CAS: 84442-57-9) F->G

Synthetic workflow for Ethyl 4-aminopiperazine-1-carboxylate hydrochloride.

Step-by-Step Protocol: Synthesis & Isolation

Step 1: Nitrosation

  • Procedure: Dissolve ethyl piperazine-1-carboxylate (1.0 eq) in a mixture of distilled water and concentrated HCl (1.2 eq). Cool the solution to 0–5°C using an ice-salt bath.

  • Addition: Dropwise add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) while strictly maintaining the internal temperature below 5°C.

  • Causality: Strict thermodynamic control is mandatory. Exceeding 5°C leads to the rapid decomposition of the nitrous acid intermediate, generating toxic NOₓ gases and drastically reducing the yield of the N-nitroso intermediate.

Step 2: Reduction

  • Procedure: Extract the N-nitroso intermediate into ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Dissolve the residue in glacial acetic acid and cool to 10°C.

  • Addition: Slowly add zinc dust (3.0 eq) in small portions to control the exothermic reduction. Stir for 2 hours at room temperature. (Note: Catalytic hydrogenation using Pd/C under an H₂ atmosphere at 50 psi can be substituted for scale-up to avoid heavy metal waste).

Step 3: Salt Formation (Self-Validating Step)

  • Procedure: Filter the reduction mixture through Celite to remove zinc salts, neutralize, and extract the free N-amine into dichloromethane. Dry the organic layer.

  • Precipitation: Bubble dry HCl gas (or add a standardized solution of HCl in diethyl ether) into the organic layer until precipitation ceases.

  • Validation: The immediate formation of a crisp, white precipitate visually confirms the successful generation of the hydrochloride salt. Filter and wash with cold ether to remove any unreacted lipophilic impurities.

Analytical Characterization Workflows

To ensure scientific integrity and trustworthiness, every synthesized batch must be subjected to a self-validating analytical workflow to confirm identity and purity[4].

  • LC-MS (ESI+):

    • Self-Validating Criteria: The spectrum must show a dominant molecular ion peak at m/z 174.1 [M+H]⁺, corresponding to the free base (C₇H₁₅N₃O₂). The complete absence of an m/z 188 peak (the nitroso intermediate) validates that the reduction step went to completion.

  • FT-IR Spectroscopy:

    • Self-Validating Criteria: Successful reduction is confirmed by the disappearance of the strong N=O stretching vibration at ~1450 cm⁻¹ and the emergence of primary amine N-H stretching bands (a characteristic doublet) at ~3300–3400 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Self-Validating Criteria: The spectrum must display a broad singlet integrating to 3H at ~10.5 ppm, confirming the presence of the NH₃⁺ group from the hydrochloride salt. The ethyl carbamate protons will cleanly resolve as a quartet at ~4.0 ppm (2H) and a triplet at ~1.2 ppm (3H).

References

  • NextSDS. "Ethyl 4-aMinopiperazine-1-carboxylate hydrochloride — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • Molport. "ethyl 4-aminopiperazine-1-carboxylate hydrochloride | 84442-57-9." Molport Chemical Database. URL:[Link]

  • PatSnap Eureka. "Benzothiazin-4-one compound containing n-aminopiperazine fragment and preparation method thereof." Patent CN114644594A. URL:[Link]

  • ResearchGate. "Discovery of potent and selective histamine H-3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold." European Journal of Medicinal Chemistry. URL: [Link]

  • Google Patents. "ES2876004T3 - Pharmaceutical formulations containing 3- (4-cinnamyl-L-piperazinyl) amino derivatives of 3-formylrifamycin S." European Patent Office.

Sources

Exploratory

Thermodynamic Profiling and Phase Transition Dynamics of Ethyl 4-aminopiperazine-1-carboxylate Hydrochloride

Executive Summary In advanced pharmaceutical development, piperazine derivatives serve as critical pharmacophores and structural linkers. Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS 84442-57-9)[1] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical development, piperazine derivatives serve as critical pharmacophores and structural linkers. Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS 84442-57-9)[1] is a highly functionalized intermediate featuring an N-amino group, a piperazine core, and an ethyl carbamate (urethane) moiety. Understanding its thermal stability and melting point is not merely a regulatory requirement; it is a fundamental prerequisite for predicting API (Active Pharmaceutical Ingredient) solid-state behavior during milling, formulation, and storage.

This technical guide provides an in-depth framework for analyzing the thermodynamic properties of this compound, emphasizing the causality behind thermal degradation and detailing self-validating experimental protocols.

Molecular Architecture & Thermodynamic Causality

The thermal behavior of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is dictated by the competing stabilities of its functional groups:

  • The Hydrochloride Salt Bridge: The free base of piperazine derivatives often exhibits low melting points and high volatility[2]. Converting the compound to a hydrochloride salt significantly increases the ionic lattice energy, typically driving the melting point well above 200°C[3]. However, this ionic nature also introduces hygroscopicity, meaning the compound will readily absorb atmospheric moisture[4].

  • The N-Amino Group (-N-NH₂): The N-N bond is thermodynamically weaker than the C-C or C-N bonds in the piperazine ring. At elevated temperatures, this site is highly susceptible to homolytic or heterolytic cleavage, leading to exothermic decomposition (loss of N₂ or NH₃).

  • The Carbamate Moiety (-N-CO-O-CH₂CH₃): Urethanes are known to undergo thermal decarboxylation. Upon reaching critical thermal thresholds, the carbamate group will decompose into the corresponding secondary amine, releasing carbon dioxide (CO₂) and ethanol[2].

Because piperazine hydrochlorides often decompose concurrently with or immediately following their melting phase transition[3], determining a "true" melting point requires orthogonal analytical techniques to separate phase transitions from mass-loss events.

Quantitative Physicochemical Profile
ParameterValue / Theoretical ExpectationCausality / Significance
CAS Registry Number 84442-57-9[1][5]Unique identifier for the HCl salt form.
Molecular Formula C₇H₁₅N₃O₂ · HClDictates the stoichiometric mass loss during dehydrohalogenation.
Molecular Weight 209.67 g/mol Required for precise molar heat capacity calculations.
Expected Melting Range 200°C – 280°CHigh lattice energy of the HCl salt delays the solid-to-liquid transition[3].
Primary Volatile Degradants H₂O, HCl, CO₂, Ethanol, NH₃Dictates the necessity of vented pans during thermal analysis.

Self-Validating Analytical Workflows

To establish a trustworthy thermal profile, a single analytical method is insufficient. If Differential Scanning Calorimetry (DSC) is performed in isolation, an endothermic decomposition event (such as decarboxylation) can be easily mischaracterized as a melting point. Therefore, the protocol must be a self-validating system utilizing Thermogravimetric Analysis (TGA) prior to DSC.

ThermalWorkflow A Sample Desiccation & Prep B TGA Mass Loss Profiling A->B C DSC Heat Flow Dynamics A->C D HSM Visual Validation A->D E Data Synthesis: Melting vs. Decomp B->E C->E D->E

Orthogonal thermal analysis workflow ensuring self-validation of phase transitions.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: To quantify moisture content and establish the decomposition onset temperature ( Td​ ). Causality: TGA must be run first. By identifying the exact temperature at which the carbamate and N-amino groups begin to cleave (mass loss), we define the upper safe temperature limit for the subsequent DSC run.

Step-by-Step Methodology:

  • Purge Setup: Establish a dry Nitrogen (N₂) purge at 50 mL/min through the TGA furnace. Reasoning: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition pathways.

  • Crucible Preparation: Tare a 70 µL alumina (Al₂O₃) crucible. Alumina is chosen over platinum to prevent potential catalytic effects on the N-amino group.

  • Sample Loading: Accurately weigh 5.0 to 10.0 mg of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride into the crucible.

  • Thermal Program: Heat the sample from 25°C to 400°C at a constant heating rate of 10°C/min.

  • Data Interpretation:

    • A mass loss < 100°C indicates the volatilization of surface or bound water (due to the hygroscopic HCl salt)[2][4].

    • The extrapolated onset of the second major mass loss event represents Td​ (thermal decomposition).

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To determine the true melting point ( Tm​ ) and heat of fusion ( ΔHf​ ). Causality: Because the compound releases volatiles (water, HCl) upon heating, using a hermetically sealed pan would cause internal pressure buildup, artificially shifting the melting point via the Clausius-Clapeyron effect. A pinhole pan allows volatiles to escape, ensuring isobaric conditions.

Step-by-Step Methodology:

  • Pan Preparation: Weigh 2.0 to 5.0 mg of the API into an aluminum DSC pan. Seal with a lid that has been pierced with a 50 µm pinhole.

  • Purge Setup: Purge the DSC cell with N₂ at 50 mL/min.

  • Thermal Program: Equilibrate the sample at 25°C. Heat at 10°C/min up to a temperature exactly 20°C below the Td​ established in Protocol A.

  • Data Interpretation: The melting point is defined as the extrapolated onset temperature of the sharp endothermic peak. If the endotherm is immediately followed by baseline wandering or exothermic noise, it confirms that melting and decomposition are concurrent[3].

Mechanisms of Thermal Degradation

Based on the molecular structure, the thermal degradation of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride follows a predictable, multi-stage cascade once the thermal energy exceeds the lattice energy of the crystal.

DegradationPathway cluster_decomp High-Temperature Degradation (>250°C) API Ethyl 4-aminopiperazine-1-carboxylate HCl (Intact API) Dehyd Desolvation / Dehydration (Endothermic, Mass Loss < 100°C) API->Dehyd Melt Melting Phase Transition (Endothermic, No Mass Loss) Dehyd->Melt Decomp1 Dehydrohalogenation (Loss of HCl) Melt->Decomp1 Decomp2 Carbamate Cleavage (Loss of CO2 + EtOH) Melt->Decomp2 Decomp3 N-N Bond Cleavage (Loss of NH3/N2) Melt->Decomp3

Proposed thermal degradation cascade of Ethyl 4-aminopiperazine-1-carboxylate HCl.

  • Desolvation (Ambient to 100°C): The hygroscopic nature of the piperazine hydrochloride lattice[4] results in the initial shedding of absorbed water.

  • Melting (~200°C - 280°C): The crystal lattice breaks down. For heavily functionalized piperazine hydrochlorides, this is often a sharp endotherm[3].

  • Dehydrohalogenation & Carbamate Cleavage (>250°C): The molecule begins to eject HCl gas. Concurrently, the ethyl carbamate group undergoes thermal elimination, ejecting CO₂ and ethanol[2], leaving behind a highly reactive piperazine radical/ion which further degrades via N-N bond cleavage.

Sources

Foundational

Rational Handling and Safety Profiling of Ethyl 4-Aminopiperazine-1-Carboxylate Hydrochloride in Pharmaceutical Workflows

Executive Summary Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry for the synthesis of complex urea derivatives, amides, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry for the synthesis of complex urea derivatives, amides, and functionalized piperazines. While its structural rigidity and orthogonal reactivity make it invaluable for drug discovery, the compound presents specific acute toxicity and irritant liabilities. This whitepaper establishes an authoritative, mechanistic safety profile and details self-validating experimental workflows to ensure uncompromising safety and precision during laboratory handling.

Chemical Identity & Quantitative Safety Data

Before designing handling protocols, it is critical to baseline the physicochemical properties of the compound. The table below consolidates the quantitative data and regulatory hazard classifications necessary for risk assessment.

ParameterSpecification
Chemical Name Ethyl 4-aminopiperazine-1-carboxylate hydrochloride
CAS Number 84442-57-9
Molecular Formula C7H16ClN3O2
Molecular Weight 209.67 g/mol
SMILES O=C(N1CCN(N)CC1)OCC.[H]Cl
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
GHS Hazard Statements H302, H312, H315, H319, H332, H336

Mechanistic Toxicology & Hazard Profiling

Understanding the causality behind a chemical's hazard profile is the foundation of effective risk management. The specific toxicological liabilities of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride are dictated by its molecular architecture:

  • Primary Amine Nucleophilicity (H315, H319): The primary amine group (-NH2) is a potent nucleophile and a strong base. Upon contact with physiological moisture (such as the tear film of the eye or mucous membranes), this basic moiety rapidly disrupts lipid bilayers, leading to localized cellular irritation and tissue damage characterized by GHS hazard statements H315 and H319 [1][1].

  • Systemic Piperazine Toxicity (H302, H312, H332, H336): The compound is classified under Acute Toxicity Category 4 across all exposure routes (oral, dermal, and inhalation) [2][2]. This systemic toxicity arises from the piperazine pharmacophore itself. If absorbed systemically, piperazine derivatives can cross biological membranes and interact non-specifically with central nervous system (CNS) receptors, triggering the narcotic effects and respiratory tract irritation denoted by H336 [2][2].

  • Hydrochloride Salt Dissociation: While the hydrochloride salt form greatly improves shelf-stability and aqueous solubility, it dissociates upon contact with moisture to form a localized acidic microenvironment. This can exacerbate initial contact irritation before the body's physiological buffering systems can respond.

Experimental Workflow: Safe Handling & Dissolution

To ensure absolute trustworthiness and reproducibility in the laboratory, handling this compound requires a self-validating workflow. The following protocol integrates gravimetric and potentiometric feedback loops to guarantee operator safety and chemical precision.

HandlingWorkflow A 1. Pre-Weighing Prep (Fume Hood & PPE) B 2. Material Transfer (Minimize Dust) A->B C 3. Gravimetric Verification (Analytical Balance) B->C D 4. Solvent Dissolution (Buffer Addition) C->D E 5. pH Verification (Self-Validating Step) D->E E->D pH Acidic (Add Base) F 6. Downstream Synthesis (Amide Coupling) E->F pH Neutralized

Fig 1. Self-validating workflow for the safe handling and dissolution of the hydrochloride salt.

Step-by-Step Methodology: Controlled Dissolution
  • Pre-Weighing Preparation : Conduct all operations within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm. Don appropriate PPE: double nitrile gloves, safety goggles, and a chemically resistant lab coat.

  • Material Transfer & Gravimetric Validation : Transfer the solid using an anti-static spatula to minimize aerosolization. Weigh the material on an analytical balance. Self-Validation : Record the mass of the source vial before and after transfer. The mass delta must exactly match the mass in the weigh boat, ensuring zero uncontained material loss.

  • Solvent Dissolution : Transfer the solid to a reaction vessel. Slowly add the chosen solvent (e.g., Dichloromethane or Dimethylformamide). Maintain the vessel in a water bath at 20°C to control any thermal fluctuations caused by the heat of dissolution.

  • Neutralization : For downstream nucleophilic addition, the primary amine must be liberated from its hydrochloride salt. Add a stoichiometric excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Potentiometric Validation : Extract a 10 µL aliquot, dilute in 1 mL of DI water, and measure the pH using a calibrated micro-electrode. Self-Validation : The protocol cannot proceed to downstream synthesis until the pH reads between 8.5 and 9.0, confirming the complete deprotonation of the primary amine.

Emergency Response & Decontamination Workflows

In the event of an accidental spill, standard dry sweeping is strictly prohibited due to the risk of aerosolizing the acutely toxic hydrochloride dust [1][1]. A chemical-specific, self-validating decontamination protocol must be employed.

SpillResponse S1 Spill Detected (Solid/Liquid) S2 Zone Isolation (Evacuate Area) S1->S2 S3 PPE Escalation (Respirator/Nitrile) S2->S3 S4 Physical Containment (HEPA Vac/Absorbent) S3->S4 S5 Chemical Decontamination (Mild Acid Wash) S4->S5 S6 Validation (Ninhydrin Swab Test) S5->S6 S6->S5 Positive (Repeat) End Safe to Resume S6->End Negative

Fig 2. Emergency spill response pathway incorporating a self-validating ninhydrin swab test.

Step-by-Step Methodology: Spill Containment and Validation
  • Evacuation and Isolation : Immediately isolate the spill zone. If the spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation exposure (H332) [1][1].

  • PPE Escalation : Responders must don a half-mask respirator equipped with P100 particulate filters, alongside heavy-duty nitrile gloves.

  • Physical Containment : Cover the solid spill with slightly dampened absorbent pads (using water or a dilute neutralizing buffer) to suppress dust formation.

  • Chemical Decontamination : Wash the affected surface with a mild acidic solution (e.g., 1% acetic acid) to protonate any free base piperazine, rendering it highly water-soluble. Follow this with a thorough wash using deionized water.

  • Self-Validating Clearance (Ninhydrin Test) : To guarantee the area is fully decontaminated, swab the surface and apply a ninhydrin indicator solution. Self-Validation : Ninhydrin reacts specifically with primary amines to form a deep purple/blue color (Ruhemann's purple). If the swab turns purple, residual compound remains, and Step 4 must be repeated. A colorless swab provides binary, visual proof of complete decontamination.

References

  • Title: 84442-57-9 | Ethyl 4-aminopiperazine-1-carboxylate hydrochloride Source: BLD Pharm URL
  • Title: 4-ethylpiperazine-1-carboxamide hydrochloride — Chemical Substance Information Source: NextSDS URL

Sources

Exploratory

Mechanism of action of piperazine carboxylate hydrochloride derivatives

An In-depth Technical Guide to the Mechanism of Action of Piperazine Carboxylate Hydrochloride Derivatives Executive Summary The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Piperazine Carboxylate Hydrochloride Derivatives

Executive Summary

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a detailed examination of the mechanism of action of piperazine derivatives, with a specific focus on their application as anthelmintic agents. The primary mechanism centers on their role as potent agonists of γ-aminobutyric acid (GABA) receptors within the neuromuscular systems of nematodes.[3][4][5] This interaction triggers a cascade leading to flaccid paralysis of the parasite and its subsequent expulsion from the host.[3][6] The formation of these compounds as carboxylate and hydrochloride salts is a critical chemical strategy to enhance their physicochemical properties, such as solubility and stability, thereby improving bioavailability and therapeutic efficacy. This document will elucidate the core molecular interactions, explore the pharmacokinetic profiles, and provide detailed, field-proven experimental protocols for researchers engaged in the study and development of these vital therapeutic agents.

Part I: The Primary Anthelmintic Mechanism of Action

The remarkable efficacy and selective toxicity of piperazine derivatives against helminths are rooted in fundamental physiological differences between the parasite and its vertebrate host.[6][7] This selectivity is the key to its therapeutic window.

The Target: The Nematode Neuromuscular Junction

In vertebrate species, GABAergic signaling is predominantly confined to the central nervous system (CNS), where it serves as the primary inhibitory neurotransmitter.[7] In contrast, for nematodes such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), GABA receptors are crucial components of the peripheral neuromuscular system, directly mediating muscle inhibition.[3] Piperazine derivatives exploit this distinction, targeting the peripheral receptors of the worm with minimal impact on the host's CNS.[6]

Core Interaction: GABA Receptor Agonism

Piperazine acts as a potent agonist, mimicking the action of GABA at the nematode's neuromuscular junction.[4][8] It binds to and activates GABA-gated chloride ion channels on the parasite's muscle cells.[3][6] This agonistic effect is the initiating event in a chain reaction that ultimately incapacitates the parasite.

Molecular Cascade: Ion Channel Modulation & Hyperpolarization

The activation of the GABA receptor by piperazine opens transmembrane chloride ion (Cl⁻) channels.[3] This action causes a significant influx of negatively charged chloride ions into the muscle cell, following the electrochemical gradient. The influx of Cl⁻ leads to hyperpolarization of the muscle cell membrane, meaning the membrane potential becomes more negative than its resting state.[3][6] This hyperpolarized state renders the muscle cell significantly less responsive to excitatory stimuli from motor neurons, effectively blocking neuromuscular transmission.[3]

Physiological Outcome: Flaccid Paralysis and Expulsion

The sustained state of hyperpolarization results in a flaccid paralysis of the worm.[3][9] Unable to contract its somatic muscles, the parasite can no longer maintain its position within the host's gastrointestinal tract.[6] The paralyzed worms are then passively expelled from the body by the normal peristaltic action of the host's intestines.[3][9] Some studies also suggest a secondary mechanism involving the inhibition of succinate production, a key component in the energy metabolism of the parasite's muscles, which may further contribute to the paralytic effect.[3]

G cluster_host Host GI Tract cluster_parasite Nematode Neuromuscular Junction cluster_outcome Physiological Outcome Drug Piperazine Derivative (Oral Administration) GABA_R GABA Receptor (on muscle cell) Drug->GABA_R Acts as Agonist Cl_Channel Chloride (Cl⁻) Channel GABA_R->Cl_Channel Opens Channel Muscle_Cell Muscle Cell Membrane Cl_Channel->Muscle_Cell Cl⁻ Influx Paralysis Flaccid Paralysis Muscle_Cell->Paralysis Causes Hyperpolarization Expulsion Expulsion from Host Paralysis->Expulsion Enables Passive Removal G cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition A Oocyte Harvest & Defolliculation B cRNA Microinjection (GABA Receptor Subunits) A->B C Incubation (2-5 days) B->C D Mount Oocyte in Recording Chamber C->D Receptor Expression E Impale with Two Microelectrodes D->E F Voltage Clamp (-60 mV) E->F G Apply GABA (Control) Record Current F->G Ready for Recording H Apply GABA + Derivative Record Current G->H I Analyze & Compare Current Amplitudes H->I J Calculate EC₅₀ & Emax I->J Dose-Response Curve

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

An Application Note and Detailed Protocol for the Synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride Authored by a Senior Application Scientist Introduction Ethyl 4-aminopiperazine-1-carboxylate hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

Authored by a Senior Application Scientist

Introduction

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure found in numerous biologically active compounds, including anticancer, antihistamine, and antipsychotic agents.[1] This document provides a comprehensive, field-proven protocol for the multi-step synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride. The described methodology is designed for robustness and scalability, with a focus on explaining the causality behind experimental choices to ensure successful execution by researchers and drug development professionals.

The synthetic strategy outlined herein involves a three-part process: the synthesis of the key intermediate 1-aminopiperazine, followed by selective N-acylation, and concluding with the formation of the hydrochloride salt. This approach is designed to maximize yield and purity while utilizing readily available starting materials.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the parent compound, Ethyl 4-amino-1-piperidinecarboxylate (a close structural analog), is provided below for reference. Safety protocols should be strictly adhered to throughout the synthesis.

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O₂[2]
Molecular Weight172.22 g/mol [2]
AppearanceLiquid[3]
Density1.004 g/mL at 25 °C[3]
Flash Point78 °C - closed cup[3]

Safety Precautions:

  • General Handling: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Specific Hazards:

    • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

    • Ethyl Chloroformate: Corrosive and toxic. Handle with care.

    • Hydrochloric Acid: Corrosive. Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Synthetic Pathway Overview

The synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is accomplished via a three-step process, as illustrated in the workflow diagram below. This pathway was chosen for its logical progression and reliance on well-established chemical transformations.

A Piperazine B N-Nitrosopiperazine A->B NaNO₂, HCl (Nitrosation) C 1-Aminopiperazine B->C LiAlH₄ (Reduction) D Ethyl 4-aminopiperazine-1-carboxylate C->D Ethyl Chloroformate, Base (N-Acylation) E Ethyl 4-aminopiperazine-1-carboxylate hydrochloride D->E HCl (Salt Formation)

Caption: Synthetic workflow for Ethyl 4-aminopiperazine-1-carboxylate hydrochloride.

Experimental Protocols

Part 1: Synthesis of 1-Aminopiperazine

This initial two-step process produces the key intermediate, 1-aminopiperazine, from commercially available piperazine.

Step 1.1: Preparation of N-Nitrosopiperazine [5]

Rationale: This step introduces a nitrogen-nitrogen bond which can be subsequently reduced to form the desired primary amine. The use of a strong acid like HCl is crucial for the in-situ formation of nitrous acid from sodium nitrite.

  • Materials:

    • Piperazine

    • 6N Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Chloroform

    • Sodium Sulfate (Na₂SO₄), anhydrous

    • Sodium Hydroxide (NaOH)

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (10 mmol) in 6N HCl (6 mL).

    • Cool the solution to -10 °C using an ice-salt bath.

    • Slowly add a solution of NaNO₂ (10 mmol) in deionized water (12 mL) dropwise over 1 hour, ensuring the temperature remains below 0 °C.

    • After the addition is complete, adjust the pH to 10 with a solution of NaOH.

    • Extract the aqueous mixture with chloroform (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield crude N-nitrosopiperazine. The product can be purified by column chromatography.

Step 1.2: Reduction of N-Nitrosopiperazine to 1-Aminopiperazine [5]

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting the N-nitroso group to a primary amine. The reaction is conducted in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LiAlH₄.

  • Materials:

    • N-Nitrosopiperazine

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂), suspend LiAlH₄ (6 mmol) in anhydrous THF (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of N-nitrosopiperazine (2 mmol) in anhydrous THF (2 mL).

    • After the initial effervescence subsides, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of methanol until gas evolution ceases.

    • Concentrate the mixture in vacuo and filter.

    • Wash the filter cake with methanol.

    • Combine the filtrate and evaporate to dryness to yield crude 1-aminopiperazine.

Part 2: Synthesis of Ethyl 4-aminopiperazine-1-carboxylate

Rationale: This step involves the selective acylation of the secondary amine of the piperazine ring. The use of a base is necessary to neutralize the HCl generated during the reaction. The reaction is performed at a low temperature to enhance selectivity.

  • Materials:

    • 1-Aminopiperazine

    • Ethyl Chloroformate

    • Triethylamine (or another suitable base)

    • Anhydrous Dichloromethane (DCM)

  • Protocol:

    • Dissolve 1-aminopiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add ethyl chloroformate (1.0 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous workup by washing the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain pure Ethyl 4-aminopiperazine-1-carboxylate.

Part 3: Formation of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

Rationale: The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the compound. The salt is typically a crystalline solid that can be easily isolated by filtration.

  • Materials:

    • Ethyl 4-aminopiperazine-1-carboxylate

    • Anhydrous Diethyl Ether (or Isopropanol)

    • Hydrogen Chloride (solution in diethyl ether or isopropanol)

  • Protocol:

    • Dissolve the purified Ethyl 4-aminopiperazine-1-carboxylate in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of HCl in diethyl ether dropwise with stirring.

    • A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the suspension for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield Ethyl 4-aminopiperazine-1-carboxylate hydrochloride as a solid.

Reaction Mechanism

The core of this synthesis lies in the selective N-acylation of the 1-aminopiperazine intermediate. The mechanism is a nucleophilic acyl substitution.

cluster_0 Nucleophilic Attack cluster_1 Loss of Leaving Group cluster_2 Deprotonation 1-Aminopiperazine 1-Aminopiperazine Ethyl Chloroformate Ethyl Chloroformate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Chloroformate->Tetrahedral Intermediate Protonated Product Protonated Product Final Product Ethyl 4-aminopiperazine-1-carboxylate Protonated Product->Final Product Base

Caption: Mechanism of N-acylation of 1-aminopiperazine.

Note: The DOT graph above is a conceptual representation. For actual chemical structures, please refer to chemical drawing software.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride. By understanding the rationale behind each step, researchers can troubleshoot and adapt this procedure for the synthesis of related piperazine derivatives, thereby facilitating the discovery and development of new chemical entities.

References

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146, 31114-31123. [Link]

  • Tembare, et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Ethyl 4-aMinopiperazine-1-carboxylate hydrochloride — Chemical Substance Information. [Source for chemical information, e.g.
  • Mishra, et al. (2008). Article. SciELO, 19(1). [Link]

  • Ethyl 4-Aminopiperidine-1-Carboxylate. PharmaCompass.com. [Link]

  • Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. PMC. [Link]

  • SAFETY DATA SHEET. [Source for SDS, e.g., a chemical supplier].
  • Is there any synthesis method available for the preparation of 1-Amino Piperazine?. ResearchGate. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc..
  • Ethyl 4-amino-1-piperidinecarboxylate. PubChem. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Coupling of Ethyl 4-aminopiperazine-1-carboxylate Hydrochloride

Abstract Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a pivotal building block in contemporary drug discovery, prized for its versatile difunctional nature which allows for sequential and controlled molecular e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a pivotal building block in contemporary drug discovery, prized for its versatile difunctional nature which allows for sequential and controlled molecular elaboration.[1][2] The presence of a primary amine at the N4 position and a carbamate-protected secondary amine at N1 offers a strategic handle for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. This guide provides an in-depth analysis of the critical reaction conditions for three principal coupling strategies involving this reagent: amide bond formation, reductive amination, and Buchwald-Hartwig C-N cross-coupling. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss the rationale behind the selection of reagents and conditions to empower researchers in medicinal and process chemistry.

Foundational Principle: Neutralization of the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated primary amino group is non-nucleophilic and will not participate in coupling reactions. Therefore, the initial and most critical step in any protocol is the in situ neutralization of the amine salt to liberate the free, nucleophilic primary amine.

Causality Behind Base Selection: The choice of base is non-trivial and depends on the specific coupling reaction being performed.

  • Tertiary Amines (Et₃N, DIPEA): These are non-nucleophilic, organic-soluble bases ideal for most coupling reactions. They act as proton sponges, sequestering the liberated HCl. N,N-Diisopropylethylamine (DIPEA) is often preferred over triethylamine (Et₃N) due to its increased steric bulk, which further minimizes potential side reactions such as N-acylation of the base itself.[3][4]

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are solid bases used in heterogeneous reaction mixtures, often in polar aprotic solvents like DMF or acetonitrile. They are particularly common in C-N cross-coupling reactions where stronger bases are required and can be easily filtered off during workup.[5]

A general rule is to use at least 2.0 equivalents of base: one equivalent to neutralize the hydrochloride salt and another to quench the acid generated during the coupling reaction itself (e.g., from the carboxylic acid activation step or as a byproduct in Buchwald-Hartwig reactions).

Caption: Initial activation workflow for the hydrochloride salt.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most frequent transformations in pharmaceutical synthesis.[4] This involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the primary amine of the piperazine derivative.

Principle of Activation

Direct reaction between a carboxylic acid and an amine to form an amide is a dehydration reaction that requires prohibitively high temperatures. Therefore, "coupling reagents" are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate in situ. This intermediate is then readily displaced by the amine nucleophile.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if the carboxylic acid contains a chiral center.

Reagent (Acronym)Full NameProsConsTypical Additive(s)
EDC (or EDCI) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea byproduct (easy workup).[6]Can cause racemization if used alone.HOBt, HOAt
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid HexafluorophosphateHigh efficiency, fast reactions, low racemization.[4][7]Expensive, can be moisture sensitive.DIPEA, Et₃N
DCC N,N'-DicyclohexylcarbodiimideInexpensive and effective.Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove completely.[3]HOBt, DMAP
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateVery effective, especially for hindered couplings.[7]Byproducts can be difficult to remove.DIPEA, Et₃N
Protocol: General Amide Coupling using HATU

This protocol is robust for a wide range of carboxylic acids.

  • Reagent Preparation: In a dry, inert (N₂ or Ar) atmosphere round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Amine Addition: Add Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (1.1 eq.) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature. The mixture should become a clear solution as the free amine is generated.

  • Activation & Coupling: Add HATU (1.1 eq.) in one portion to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

G RCOOH Carboxylic Acid ActiveEster O-Acyl-isourea (Active Intermediate) RCOOH->ActiveEster Activation HATU HATU + DIPEA Product Amide Product ActiveEster->Product Nucleophilic Attack Amine Free Piperazine Amine Amine->Product Byproducts Byproducts Product->Byproducts

Caption: Simplified mechanism for HATU-mediated amide coupling.

Reductive Amination: Coupling with Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[8] This two-step, one-pot process is highly efficient for producing secondary amines.

Principle of Reaction

The reaction proceeds via the initial formation of a Schiff base (or iminium ion) intermediate from the condensation of the amine and the carbonyl compound.[9] This intermediate is then selectively reduced by a mild hydride reagent to yield the final amine product.

Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. It is mild, tolerant of slightly acidic conditions which favor imine formation, and does not readily reduce aldehydes or ketones.[10]

  • Sodium Cyanoborohydride (NaCNBH₃): Also effective and selective, but its use is declining due to the toxicity of cyanide byproducts, especially under acidic conditions.[10]

Protocol: General Reductive Amination using STAB
  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.2 M), add Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (1.1 eq.).

  • Base & Imine Formation: Add triethylamine (Et₃N) (1.2 eq.) to neutralize the hydrochloride salt. If the carbonyl substrate is less reactive, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor by TLC or LC-MS for the disappearance of the intermediate imine and starting materials.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Buchwald-Hartwig Amination: Coupling with Aryl/Heteroaryl Halides

For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination is the gold standard.[11] This palladium-catalyzed cross-coupling reaction allows for the formation of a C(aryl)-N bond, a transformation that is difficult to achieve via classical methods.[11][12]

Principle of Catalysis

The reaction involves a catalytic cycle driven by a palladium complex.[11]

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium amide intermediate.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Success is highly dependent on the choice of ligand , which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, and a strong, non-nucleophilic base .[5]

Table of Recommended Conditions:

ComponentRecommended ReagentsRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common, commercially available Pd(0) or Pd(II) precursors.[12]
Ligand XPhos, RuPhos, t-BuXPhosBulky, electron-rich phosphine ligands are essential for promoting efficient oxidative addition and reductive elimination.[5]
Base NaOt-Bu, KOt-Bu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle.[5][13]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.
Protocol: General Buchwald-Hartwig Amination

CRITICAL: This reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), Pd₂(dba)₃ (0.02 eq., 2 mol%), and XPhos (0.08 eq., 8 mol%).

  • Reagent Addition: Add Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (1.2 eq.) and Sodium tert-butoxide (NaOt-Bu) (2.2 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup:

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The successful application of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride in synthesis hinges on the careful selection of a coupling strategy tailored to the desired transformation. The foundational step for all reactions is the liberation of the free amine from its hydrochloride salt using an appropriate base. For amide synthesis, modern coupling reagents like HATU offer high efficiency and low racemization. For alkylation via carbonyls, reductive amination with STAB provides a mild and selective route. Finally, for arylation, the Buchwald-Hartwig amination, while requiring stringent inert techniques, provides unparalleled access to N-aryl piperazine derivatives. By understanding the principles behind each method and adhering to optimized protocols, researchers can effectively leverage this versatile building block to accelerate drug discovery and development programs.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Recently Adopted Synthetic Protocols for Piperazines: A Review.
  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.[Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]

  • Article - SciELO. SciELO.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.[Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of the Indian Chemical Society.[Link]

  • Reductive Amination - Common Conditions. University of Rochester.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

Sources

Method

Preparation of Novel Piperazine Derivatives Using Ethyl 4-aminopiperazine-1-carboxylate Hydrochloride: An In-depth Technical Guide

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel piperazine derivatives, utilizing the versatile starting material, Ethyl 4-aminopiperazine-1-carboxylate hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel piperazine derivatives, utilizing the versatile starting material, Ethyl 4-aminopiperazine-1-carboxylate hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The structure of this guide is designed to be intuitive and scientifically rigorous, moving from foundational principles to specific, actionable protocols.

Introduction: The Significance of the Piperazine Scaffold and the Utility of Ethyl 4-aminopiperazine-1-carboxylate

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and antipsychotic agents.[1][2] Its prevalence is due to its unique physicochemical properties, such as its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic profile. The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of a molecule's biological activity and properties.

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride serves as a highly valuable and versatile building block for the synthesis of a diverse range of piperazine-containing compounds. The presence of a primary amino group at the 4-position provides a nucleophilic center for various chemical transformations, while the ethyl carbamate at the 1-position acts as a protecting group for the secondary amine, preventing unwanted side reactions. This structural arrangement allows for selective functionalization of the 4-amino group, making it an ideal starting material for the construction of complex molecular architectures.

Foundational Principles: Understanding the Reactivity of Ethyl 4-aminopiperazine-1-carboxylate

The synthetic utility of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is centered around the reactivity of the exocyclic primary amino group. However, two key factors must be considered to ensure successful and efficient transformations:

  • Neutralization of the Hydrochloride Salt: The starting material is supplied as a hydrochloride salt, meaning the primary amino group is protonated. To render it nucleophilic for subsequent reactions, it must be neutralized in situ using a suitable base. Common non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically employed for this purpose. The choice of base and its stoichiometry are critical to prevent side reactions and ensure complete deprotonation of the amine.

  • Electronic Effect of the N-Ethoxycarbonyl Group: The ethyl carbamate group at the N1 position is an electron-withdrawing group. This has a moderate deactivating effect on the nucleophilicity of the 4-amino group compared to an unsubstituted piperazine. This electronic influence should be taken into account when selecting reaction conditions, as more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of activating agents) may be necessary to achieve high yields in certain transformations.

The following diagram illustrates the general workflow for utilizing Ethyl 4-aminopiperazine-1-carboxylate hydrochloride in the synthesis of various derivatives.

G cluster_reactions Synthetic Transformations start Ethyl 4-aminopiperazine-1-carboxylate hydrochloride neutralization In situ Neutralization (e.g., TEA, DIPEA) start->neutralization free_base Ethyl 4-aminopiperazine-1-carboxylate (Free Base) neutralization->free_base amide Amide Bond Formation (Acyl Halides, Carboxylic Acids) free_base->amide Nucleophilic Attack reductive Reductive Amination (Aldehydes, Ketones) free_base->reductive Nucleophilic Attack urea Urea/Thiourea Formation (Isocyanates, Isothiocyanates) free_base->urea Nucleophilic Attack n_arylation N-Arylation (Aryl Halides) free_base->n_arylation Nucleophilic Attack products Novel Piperazine Derivatives amide->products reductive->products urea->products n_arylation->products

Caption: General workflow for the synthesis of piperazine derivatives.

Synthetic Protocols and Methodologies

This section provides detailed, step-by-step protocols for key synthetic transformations using Ethyl 4-aminopiperazine-1-carboxylate hydrochloride.

Amide Bond Formation

The formation of an amide bond by reacting the 4-amino group with a carboxylic acid or its activated derivative is a fundamental and widely used transformation.

Protocol 1.1: Amide Coupling with Acyl Chlorides

This is a straightforward and often high-yielding method for amide synthesis.

Materials:

  • Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) and stir at room temperature for 15 minutes to generate the free base in situ.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl piperazine derivative.

Protocol 1.2: Amide Coupling with Carboxylic Acids using Coupling Reagents

Materials:

  • Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

  • Carboxylic acid (e.g., 4-fluorobenzoic acid)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 eq), Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4]

Protocol 2.1: Reductive Amination with Aldehydes

Materials:

  • Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • DIPEA

  • Anhydrous Dichloroethane (DCE) or Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (1.0 eq) in anhydrous DCE, add DIPEA (1.1 eq) and stir for 15 minutes.

  • Add the aldehyde (1.0 eq) and stir at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Urea and Thiourea Formation

The reaction of the 4-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are important pharmacophores.[5]

Protocol 3.1: Synthesis of Urea Derivatives

Materials:

  • Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

  • Isocyanate (e.g., phenyl isocyanate)

  • TEA or DIPEA

  • Anhydrous THF or DCM

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (1.0 eq) in anhydrous THF, add TEA (2.2 eq) and stir for 15 minutes.

  • Add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Pour the reaction mixture into a saturated aqueous sodium chloride solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the urea derivative.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product. Further purification can be achieved by recrystallization or chromatography.

A similar procedure can be followed for the synthesis of thiourea derivatives using the corresponding isothiocyanate.

N-Arylation

The formation of a C-N bond between the 4-amino group and an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.[6][7]

Protocol 4.1: Buchwald-Hartwig N-Arylation

This palladium-catalyzed reaction is a versatile method for the N-arylation of amines.

Materials:

  • Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

  • Aryl bromide or iodide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (palladium catalyst)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (base)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene, followed by Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (1.2 eq) and Cs₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 100-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Characterization of Synthesized Derivatives

The following table provides representative characterization data for a selection of piperazine derivatives synthesized from Ethyl 4-aminopiperazine-1-carboxylate.

DerivativeStructureMolecular FormulaMolecular Weight ( g/mol )¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)
Ethyl 4-benzamidopiperazine-1-carboxylate C₁₄H₁₉N₃O₃277.327.80-7.75 (m, 2H), 7.55-7.40 (m, 3H), 6.50 (br s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 3.95 (m, 1H), 3.60 (t, J = 5.0 Hz, 4H), 2.80 (t, J = 5.0 Hz, 4H), 1.25 (t, J = 7.1 Hz, 3H)167.5, 155.8, 134.5, 131.5, 128.8, 127.0, 61.5, 48.0, 44.0, 14.8
Ethyl 4-(benzylamino)piperazine-1-carboxylate alt text C₁₄H₂₁N₃O₂263.347.35-7.20 (m, 5H), 4.15 (q, J = 7.1 Hz, 2H), 3.80 (s, 2H), 3.55 (t, J = 5.0 Hz, 4H), 2.75 (t, J = 5.0 Hz, 4H), 2.60 (m, 1H), 1.25 (t, J = 7.1 Hz, 3H)155.9, 139.5, 128.6, 128.4, 127.2, 61.4, 54.0, 50.5, 44.2, 14.8
Ethyl 4-(3-phenylureido)piperazine-1-carboxylate alt text C₁₄H₂₀N₄O₃292.337.40-7.25 (m, 4H), 7.00 (t, J = 7.4 Hz, 1H), 6.50 (s, 1H), 6.20 (s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 3.60 (t, J = 5.0 Hz, 4H), 2.85 (t, J = 5.0 Hz, 4H), 1.25 (t, J = 7.1 Hz, 3H)156.0, 155.5, 139.0, 129.2, 122.5, 119.0, 61.6, 49.0, 44.0, 14.8

Note: The provided NMR data are representative and may vary slightly based on the specific reaction conditions and purification methods used.

Visualization of Key Synthetic Pathways

The following diagrams, rendered using Graphviz, illustrate the reaction schemes for the key transformations described in this guide.

Amide_Formation Ethyl 4-aminopiperazine-1-carboxylate Amide Product Ethyl 4-aminopiperazine-1-carboxylate->Amide Product + Acyl Chloride Acyl Chloride->Amide Product R-COCl

Caption: Amide bond formation with an acyl chloride.

Reductive_Amination Ethyl 4-aminopiperazine-1-carboxylate Secondary Amine Product Ethyl 4-aminopiperazine-1-carboxylate->Secondary Amine Product + Aldehyde Aldehyde->Secondary Amine Product R-CHO

Caption: Reductive amination with an aldehyde.

Urea_Formation Ethyl 4-aminopiperazine-1-carboxylate Urea Product Ethyl 4-aminopiperazine-1-carboxylate->Urea Product + Isocyanate Isocyanate->Urea Product R-NCO

Caption: Urea formation with an isocyanate.

Conclusion

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a readily available and highly versatile starting material for the synthesis of a wide range of novel piperazine derivatives. By understanding the fundamental principles of its reactivity, particularly the need for in situ neutralization and the electronic influence of the N-ethoxycarbonyl group, researchers can effectively employ this building block in various synthetic transformations. The protocols provided in this guide offer a solid foundation for the development of new chemical entities with potential applications in drug discovery and medicinal chemistry.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Ghotbi, Y., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(19), 3613. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-949. [Link]

  • Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(45), 31693-31710. [Link]

  • Baran, P. S. (2018). Diketopiperazines. Baran Lab, Scripps Research. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Royal Society of Chemistry. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • Beilstein Journals. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • Beilstein Journals. (2025). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. [Link]

  • NCBI. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

  • NCBI. (2019). Electrochemical Oxidation Products of Piperazine as Corrosion Inhibitor for HP13Cr Steel in 20% HCl Solution. [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • SciELO. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[5]arenes derivatives. [Link]

  • Chemguide. (n.d.). the preparation of amides. [Link]

  • NCBI. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Chem-Station. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Ethyl 4-aminopiperazine-1-carboxylate hydrochloride synthesis

An In-Depth Guide to the Synthesis of Ethyl 4-aminopiperazine-1-carboxylate Hydrochloride: Troubleshooting and Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Ethyl 4-aminopiperazine-1-carboxylate Hydrochloride: Troubleshooting and Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of chemical synthesis. This guide is dedicated to one such challenge: the synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride, a valuable building block in pharmaceutical development. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis, while seemingly straightforward, involves critical steps where selectivity and reaction control are paramount to avoiding side products and maximizing yield. This guide is structured to address the common pitfalls and questions that arise during this process.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield of the Final Hydrochloride Salt

Question: I've completed the synthesis, but my final isolated yield of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is significantly lower than expected. What are the likely causes and how can I fix this?

Answer: Low overall yield is a common issue that can stem from several stages of the synthesis. Let's break down the most probable causes based on a standard, reliable synthetic route starting from 1-Boc-piperazine.

Potential Cause A: Incomplete Boc-Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is the critical step to unmask the 4-amino group.[1] If this reaction does not go to completion, you will be left with a significant amount of the intermediate, tert-butyl 4-(ethoxycarbonyl)piperazine-1-carboxylate, which is difficult to separate from the desired product.

  • How to Diagnose: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The disappearance of the starting Boc-protected material is the key indicator of completion.

  • Solutions:

    • Acid Choice & Equivalents: The most common reagents are trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane.[1][2] Ensure you are using a sufficient excess of the acid. For TFA, 5-10 equivalents are typically used. For 4M HCl in dioxane, using it as the solvent or in large excess ensures the reaction is driven to completion.[3]

    • Reaction Time & Temperature: While many deprotections are rapid at room temperature (30 minutes to 4 hours), less reactive substrates may require extended reaction times.[1] Gentle warming (e.g., to 40-50 °C) can sometimes be employed, but must be done cautiously to avoid side reactions.

    • Solvent: Dichloromethane (DCM) is a common co-solvent with TFA.[1] Ensure your starting material is fully dissolved to allow for a homogeneous reaction.

Potential Cause B: Formation of Side Products

The formation of by-products can significantly reduce the yield of your target molecule.

  • How to Diagnose: Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify unexpected masses or peaks.

  • Solutions:

    • Symmetrically Disubstituted By-products: If starting from piperazine itself rather than a mono-protected version, the formation of diethyl piperazine-1,4-dicarboxylate is a major competing reaction. The use of a mono-protected starting material like 1-Boc-piperazine is the most effective strategy to prevent this.[4]

    • Degradation During Deprotection: Overly harsh acidic conditions (e.g., high temperatures for prolonged periods) can lead to the degradation of the ethyl carbamate group or other sensitive functionalities. Stick to established protocols and monitor the reaction closely.[5]

Potential Cause C: Product Loss During Workup and Purification

The desired product is a hydrochloride salt, which is typically polar and has high water solubility. This property can lead to significant losses during the extraction and isolation phases.

  • How to Diagnose: If your crude analysis (NMR, LC-MS) shows a good conversion but the final isolated weight is low, the issue likely lies in the workup.

  • Solutions:

    • pH Adjustment: After an acidic deprotection, the free amine is protonated. To extract any non-polar impurities, you would typically neutralize the solution. However, to isolate the hydrochloride salt, the goal is to precipitate it. After removing the excess acid and solvent under reduced pressure, adding a non-polar solvent like diethyl ether or ethyl acetate can often induce precipitation of the hydrochloride salt.[3]

    • Solvent Extraction: If you must perform an aqueous wash, ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of your product in the aqueous phase. Use a more polar organic solvent like dichloromethane or a mixture including isopropanol for extraction, and perform multiple extractions (3-5 times) to maximize recovery.

    • Purification Method: Recrystallization is often preferable to column chromatography for polar salts. A common solvent system for recrystallization is isopropanol/methanol or ethanol/diethyl ether.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low yield.

G start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude is_sm Is Starting Material (SM) Present? check_crude->is_sm is_side_product Are Side Products Present? is_sm->is_side_product  No incomplete_rxn Problem: Incomplete Reaction is_sm->incomplete_rxn  Yes workup_issue High Purity in Crude, Low Isolated Yield is_side_product->workup_issue  No side_product_rxn Problem: Side Product Formation is_side_product->side_product_rxn  Yes loss_issue Problem: Loss During Workup workup_issue->loss_issue solve_incomplete Solution: - Increase reaction time/temp - Use excess acid - Ensure solubility incomplete_rxn->solve_incomplete solve_side_product Solution: - Use mono-protected SM - Use milder conditions - Control stoichiometry side_product_rxn->solve_side_product solve_loss Solution: - Precipitate salt with non-polar solvent - Use brine wash & multiple extractions - Recrystallize instead of chromatography loss_issue->solve_loss

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to achieve high yield and purity?

The most robust and widely used method involves a three-step sequence starting from 1-Boc-piperazine. This approach offers excellent control over selectivity, preventing the formation of the undesired 1,4-disubstituted piperazine by-product.[4][6]

  • N-Acylation: 1-Boc-piperazine is reacted with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] This selectively acylates the free secondary amine.

  • Boc-Deprotection: The Boc group is selectively removed under acidic conditions (e.g., 4M HCl in dioxane or TFA in DCM) to reveal the free amine at the 4-position.[1]

  • Salt Formation: If not already accomplished in the deprotection step (i.e., when using HCl), the resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Boc-Deprotection cluster_2 Step 3: Salt Formation A 1-Boc-Piperazine C tert-butyl 4-(ethoxycarbonyl) piperazine-1-carboxylate A->C DCM, 0°C to RT B Ethyl Chloroformate + Triethylamine B->C D Ethyl 4-aminopiperazine-1-carboxylate (Free Base) C->D F Ethyl 4-aminopiperazine-1-carboxylate hydrochloride D->F Precipitation E 4M HCl in Dioxane E->D

Caption: Recommended three-step synthesis workflow.

Q2: What are the critical parameters for the Boc-deprotection step?

This is arguably the most critical step. The choice of acid and conditions can dramatically impact yield and purity.

ParameterTFA MethodHCl in Dioxane MethodKey Considerations
Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid in DioxaneTFA salts can sometimes be oily and harder to handle. HCl directly forms the desired hydrochloride salt.[1][3]
Solvent Dichloromethane (DCM)Dioxane (can be used as solvent)Ensure starting material is fully soluble.
Temperature 0 °C to Room TemperatureRoom TemperatureExothermic reaction; initial cooling is recommended. Avoid excessive heating.[2]
Time 30 min - 4 hours1 - 4 hoursMonitor by TLC/LC-MS until starting material is consumed.[1]
Workup Evaporate TFA/DCM, dissolve residue, neutralize or precipitate.Evaporate solvent, triturate with ether to precipitate the HCl salt.[3]The HCl method offers a more direct route to the final solid product.

Q3: How do I handle and store the reagents safely?

  • Ethyl Chloroformate: This is a highly toxic, corrosive, and moisture-sensitive reagent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere (nitrogen or argon) and away from moisture.

  • Strong Acids (TFA, HCl in Dioxane): These are highly corrosive and can cause severe burns. Handle them exclusively in a fume hood with proper PPE. When preparing solutions or quenching, always add acid to the solvent or base slowly to control the exothermic reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(ethoxycarbonyl)piperazine-1-carboxylate
  • To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-piperazine (1.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution.

  • Add triethylamine (TEA) (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add ethyl chloroformate (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the 1-Boc-piperazine spot has disappeared.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.

Protocol 2: Synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride
  • Dissolve the crude product from Protocol 1 (1.0 eq) in a minimal amount of a suitable solvent like DCM or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (5-10 eq) to the stirred solution at room temperature.[3]

  • Stir the reaction for 2-4 hours. A white precipitate will typically form as the reaction progresses.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Add diethyl ether to the residue and stir or sonicate to break up the solid.

  • Collect the white solid product by suction filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

References

  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Benchchem.
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery. Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate.
  • US10696668B2 - Acid addition salts of piperazine derivatives. Google Patents.
  • Studies on N-deprotection of ψ(CH2NH) pseudodipeptide methyl esters. Cyclization to 2-ketopiperazines. Journal of the Chemical Society, Perkin Transactions 1.
  • Article - SciELO.
  • 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS. UBB.
  • 4-Amino-1-Boc-piperidine synthesis. ChemicalBook.
  • Ethyl 4-amino-1-piperidinecarboxylate 96. Sigma-Aldrich.
  • WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.
  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Ethyl 4-amino-1-piperidinecarboxylate synthesis. ChemicalBook.
  • Ethyl 4-aMinopiperazine-1-carboxylate hydrochloride — Chemical Substance Information.
  • Ethyl 4-((E)-(2-hydroxybenzylidene)amino)piperidine-1-carboxylate. PMC.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide. Benchchem.
  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate.
  • US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine. Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF. WIPO Patentscope.
  • CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. Google Patents.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • Ethyl 4-Aminopiperidine-1-Carboxylate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com.
  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • Ethyl 4-aminopiperazine-1-carboxylate dihydrochloride. BLD Pharm.
  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications.

Sources

Optimization

Troubleshooting impurities in Ethyl 4-aminopiperazine-1-carboxylate hydrochloride reactions

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing N-aminopiperazine derivatives—specifically Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS: 84442-57-9)—present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing N-aminopiperazine derivatives—specifically Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS: 84442-57-9)—presents unique challenges[1]. The standard synthetic route involves the N-nitrosation of ethyl piperazine-1-carboxylate followed by reduction to the primary amine and subsequent hydrochloride salt formation.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind common impurities, providing self-validating protocols, and ensuring your workflows yield high-purity, pharmaceutical-grade intermediates.

System Overview & Impurity Pathways

Understanding the mechanistic flow of the reaction is the first step in diagnosing impurity generation. The diagram below illustrates the standard synthesis pathway and the critical junctures where impurities emerge.

SynthesisPathway SM Ethyl piperazine-1-carboxylate (Starting Material) Nitroso Ethyl 4-nitrosopiperazine-1-carboxylate (Intermediate) SM->Nitroso NaNO2, HCl (aq) Nitrosation AminoFB Ethyl 4-aminopiperazine-1-carboxylate (Free Base) Nitroso->AminoFB Zn powder, AcOH Reduction Imp1 Unreacted Nitroso (Genotoxic Impurity) Nitroso->Imp1 Passivated Zn / Incomplete Rxn Imp2 Tetrazene Dimers (Coupling Impurity) Nitroso->Imp2 High Conc. / Radical Coupling Product Ethyl 4-aminopiperazine-1-carboxylate HCl (Final Product) AminoFB->Product Anhydrous HCl Salt Formation Imp3 Inorganic Zinc Salts (Ash Impurity) AminoFB->Imp3 Poor pH Control in Workup

Synthesis workflow of Ethyl 4-aminopiperazine-1-carboxylate HCl and primary impurity pathways.

Troubleshooting FAQs

Q1: Why is my final product failing the specification for the N-nitroso intermediate (Ethyl 4-nitrosopiperazine-1-carboxylate)?

A1: N-nitrosamines are notoriously stable and strictly regulated as genotoxic impurities (Cohort of Concern). They carry over when the reduction step stalls.

  • Causality: In a Zinc/Acetic Acid (Zn/AcOH) reduction system, the conversion of the N-NO group to an N-NH₂ group requires direct electron transfer at the metal surface[2]. If the zinc powder is passivated by an oxide layer, the reaction kinetics plummet, leaving unreacted starting material.

  • Solution: Do not use zinc dust straight from the bottle. Pre-activate the zinc by stirring it briefly in 1M HCl, washing with water and ethanol, and drying it. Alternatively, maintain a slight excess of zinc (3.5 to 4.0 equivalents) and ensure vigorous mechanical stirring to overcome mass-transfer limitations.

Q2: During the extraction of the free base, I encounter an unbreakable emulsion. Why does this happen, and how does it lead to high inorganic ash (zinc salts) in the final product?

A2: This is the most common failure point in zinc-mediated reductions of morpholine and piperazine derivatives[3].

  • Causality: When neutralizing the acidic reaction mixture with a base, zinc ions precipitate as gelatinous zinc hydroxide ( Zn(OH)2​ ) around pH 7–9. This precipitate traps the highly polar N-aminopiperazine product and stabilizes the aqueous-organic interface, creating a severe emulsion. If you force the extraction at this stage, soluble zinc acetate complexes carry over into the organic phase, resulting in high residue on ignition (ROI).

  • Solution: Exploit the amphoteric nature of zinc. Instead of neutralizing to pH 8, push the pH above 12 using cold 50% w/w NaOH. The gelatinous zinc hydroxide will redissolve into the aqueous phase as water-soluble sodium zincate ( Na2​Zn(OH)4​ ). This self-validating step ensures the aqueous layer turns clear, allowing for rapid, clean phase separation into Dichloromethane (DCM).

Q3: My LC-MS shows an impurity at M-72 (loss of the ethoxycarbonyl group). What went wrong?

A3: You are observing piperazin-1-amine, which results from the cleavage of the ethyl carbamate protecting group.

  • Causality: While ethyl carbamates are generally robust, they are susceptible to hydrolysis under harshly acidic conditions combined with elevated temperatures. If the anhydrous HCl gas (or HCl in ethanol) is added too rapidly during the final salt formation step, the highly exothermic reaction causes localized heating, driving the hydrolysis of the ester.

  • Solution: Perform the salt formation strictly under cryogenic control (0–5 °C). Use a pre-titrated solution of HCl in anhydrous ethanol or diethyl ether rather than bubbling raw HCl gas directly into the reaction vessel.

Quantitative Impurity Profiling

To assist your analytical team, summarize your HPLC/LC-MS data against this standard impurity profile table. Monitoring these specific Relative Retention Times (RRT) ensures process control.

Impurity NameOrigin / MechanismTypical RRT*Control StrategyAcceptable Limit
Ethyl piperazine-1-carboxylate Unreacted starting material from Step 1.0.85Ensure excess NaNO₂ during nitrosation.< 0.5%
Ethyl 4-nitrosopiperazine-1-carboxylate Incomplete reduction (passivated Zn).1.45Use activated Zn; extend reduction time.< 10 ppm (Genotoxic)
Tetrazene Dimers Radical coupling during reduction.1.80Keep reduction temp < 30 °C; slow addition.< 0.1%
Piperazin-1-amine Acidic hydrolysis of carbamate.0.40Maintain 0–5 °C during HCl salt formation.< 0.15%
Zinc Salts (Inorganic) Poor aqueous workup / Emulsions.N/A (Ash)Basify to pH > 12 to form sodium zincate.< 0.1% (Residue)

*RRT values are indicative and depend on the specific C18 reverse-phase gradient method used.

Self-Validating Experimental Protocol

This protocol details the reduction of the N-nitroso intermediate to the final hydrochloride salt, incorporating the troubleshooting principles discussed above.

Phase 1: Reduction (Zn/AcOH Method)
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Preparation: Dissolve 50.0 g of Ethyl 4-nitrosopiperazine-1-carboxylate in 250 mL of glacial acetic acid. Cool the solution to 15 °C.

  • Zinc Addition: Slowly add 65.0 g of activated zinc powder in small portions over 2 hours.

    • Self-Validation Check: The internal temperature must not exceed 30 °C. Exceeding this temperature increases the probability of tetrazene dimer formation.

  • Reaction: Stir vigorously at 20–25 °C for 4 hours. Monitor completion via HPLC (target: N-nitroso intermediate < 0.1%).

Phase 2: Workup & Extraction
  • Filtration: Filter the reaction mixture through a pad of Celite to remove unreacted zinc. Wash the pad with 50 mL of acetic acid.

  • Basification (Critical Step): Transfer the filtrate to a jacketed reactor cooled to 0 °C. Slowly add 50% w/w aqueous NaOH until the pH reaches 12.5 to 13.0 .

    • Self-Validation Check: The mixture will initially form a thick white paste (Zinc hydroxide). As pH > 12 is reached, the paste will dissolve, yielding a clear, biphasic liquid. If the solution remains cloudy, add more NaOH.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 200 mL). The high pH ensures the N-aminopiperazine free base is entirely un-ionized and partitions into the DCM.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

Phase 3: Salt Formation
  • Solvent Exchange: Dissolve the free base oil in 300 mL of anhydrous diethyl ether (or anhydrous ethanol). Cool to 0–5 °C.

  • Precipitation: Dropwise, add a stoichiometric amount of 2M HCl in diethyl ether while maintaining vigorous stirring.

    • Self-Validation Check: A white precipitate (Ethyl 4-aminopiperazine-1-carboxylate hydrochloride) will form immediately. The temperature must remain below 10 °C to prevent carbamate cleavage.

  • Isolation: Filter the white solid, wash with cold diethyl ether (50 mL), and dry under vacuum at 40 °C to constant weight.

References

  • ethyl 4-aminopiperazine-1-carboxylate hydrochloride | 84442-57-9 | Buy Now - Molport Molport
  • 4-Cyclopentylpiperazin-1-amine | 61379-64-4 - Benchchem Benchchem
  • CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system - Google Patents Google P

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex isolation and purification of Ethyl 4-aminopiperazine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex isolation and purification of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS: 84442-57-9).

Due to its highly polar nature, basic hydrazine-like primary amine, and hygroscopic tendencies, standard silica gel chromatography often fails. This guide provides field-proven, self-validating methodologies to achieve >99% purity while maintaining the correct salt stoichiometry 12.

Physicochemical Profiling & Strategy Selection

Before selecting a purification route, it is critical to understand the physicochemical parameters driving the compound's behavior.

Table 1: Physicochemical Profile & Chromatographic Impact
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 209.67 g/mol (as HCl salt)Low MW requires high-resolution techniques to separate closely related synthetic intermediates.
Polarity (LogP) Highly negative (Hydrophilic)Poor retention on standard C18 phases. Necessitates HILIC or Ion-Pairing Reversed-Phase (RP) HPLC.
Ionization (pKa) ~7.5 - 8.5 (Primary amine)Positively charged at acidic/neutral pH; prone to severe peak tailing due to secondary silanol interactions.
Hygroscopicity High (Deliquescent risk)Requires strictly anhydrous handling during recrystallization and storage over desiccants (e.g., P2O5).
Purification Decision Tree

G Start Crude Ethyl 4-aminopiperazine- 1-carboxylate HCl CheckPurity Initial Purity Check (LC-MS / NMR) Start->CheckPurity HighPurity >90% Purity CheckPurity->HighPurity Yes LowPurity <90% Purity CheckPurity->LowPurity No Recryst Anti-Solvent Recrystallization HighPurity->Recryst Chrom Chromatographic Purification LowPurity->Chrom Pure Pure Product (Lyophilized/Dried) Recryst->Pure HILIC HILIC Prep-HPLC (Polar Impurities) Chrom->HILIC High Polarity RPHPLC Ion-Pairing RP-HPLC (Non-Polar Impurities) Chrom->RPHPLC Mixed Polarity HILIC->Pure RPHPLC->Pure

Caption: Decision matrix for selecting the optimal purification route based on initial crude purity.

Core Purification Protocols

Protocol A: Anti-Solvent Recrystallization (Ethanol / Diethyl Ether)

Causality: Amine hydrochlorides exhibit high solubility in lower alcohols but are practically insoluble in non-polar ethers 34. By creating a supersaturated solution via the controlled addition of an anti-solvent, the crystalline lattice of the HCl salt selectively forms, leaving structurally dissimilar organic impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude salt in a minimal volume of absolute ethanol. Heat gently to 40–50 °C until complete dissolution is achieved.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates or polymerized byproducts.

  • Anti-Solvent Addition: While stirring vigorously, add anhydrous cold diethyl ether dropwise until the solution becomes persistently turbid (cloud point).

  • Nucleation: Remove from heat. Allow the flask to cool undisturbed to room temperature for 1 hour to promote controlled crystal nucleation.

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to drive the equilibrium and maximize yield.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether.

  • Self-Validation Step: Dry the crystals under high vacuum in a desiccator over P2O5 for 24 hours. Dissolve a 1 mg aliquot in D2O and acquire a 1H-NMR spectrum. The absence of ether peaks (1.1 ppm, 3.4 ppm) validates complete drying, while the integration ratio of the ethyl ester protons to the piperazine ring protons validates structural integrity.

Protocol B: Preparative HILIC Chromatography

Causality: Standard C18 columns fail to retain this compound because water acts as a weak solvent in reversed-phase, causing the polar amine to elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) reverses this paradigm: a polar stationary phase is used, and water acts as the strong eluting solvent, providing excellent retention.

Step-by-Step Methodology:

  • Column Selection: Use a preparative ZIC-HILIC (Zwitterionic) or Amide-bonded silica column.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade Water (Adjust to pH 3.0 with formic acid to ensure full protonation of the amine).

    • Phase B: Acetonitrile (0.1% Formic acid).

  • Gradient Elution: Start at 90% B (highly organic). Hold for 2 minutes, then ramp to 50% B over 15 minutes.

  • Sample Loading: Dissolve the sample in 80% Acetonitrile / 20% Water. (Critical: Injecting samples dissolved in high aqueous volumes will cause severe peak distortion and breakthrough in HILIC).

  • Detection: Monitor via ELSD (Evaporative Light Scattering Detector) or MS, as the compound lacks a strong UV chromophore.

  • Self-Validation Step: Post-lyophilization, perform a chloride titration (e.g., Mohr method or using a chloride ion-selective electrode). Because HILIC uses formate buffers, the product will isolate as a formate salt. A titration confirming 0% chloride validates that a subsequent salt exchange (see FAQ Q3) is required.

Troubleshooting & FAQs

Q1: My recrystallized product is turning into a sticky syrup instead of a free-flowing powder. What went wrong? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation) and occurs when the compound precipitates above its melting point in the solvent mixture, or due to severe hygroscopicity pulling in ambient moisture. Resolution: Ensure strictly anhydrous solvents are used. If oiling occurs, reheat the mixture until homogeneous, add a small amount of the "good" solvent (ethanol) to adjust the solubility curve, and cool much more slowly. Seeding the solution with a previously obtained pure crystal can force solid nucleation and bypass the oiling phase.

Q2: I am attempting Reversed-Phase HPLC, but I'm seeing severe peak tailing and poor retention. How do I fix this? A: Ethyl 4-aminopiperazine-1-carboxylate contains a highly basic primary amine. At neutral or slightly acidic pH, it is fully protonated and undergoes secondary ion-exchange interactions with residual, unendcapped silanols on the silica backbone of the C18 column. Resolution: You must use an ion-pairing agent. Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to your mobile phases. The fluorinated acid pairs with the protonated amine, masking the positive charge and forming a hydrophobic complex that retains beautifully on a C18 column.

Q3: I purified my compound using RP-HPLC with 0.1% TFA, but my downstream biological/enzymatic assays are failing. Why? A: Preparative HPLC with TFA replaces the native hydrochloride counterion with a trifluoroacetate counterion. TFA is known to be cytotoxic and can severely interfere with biological assays and protein binding. Resolution: You must perform a salt exchange to regenerate the hydrochloride salt. Follow the workflow diagram below.

G TFA_Salt Product as TFA Salt (Post RP-HPLC) Dissolve Dissolve in MeOH TFA_Salt->Dissolve Add_HCl Add 1M HCl in Ether (Excess) Dissolve->Add_HCl Evaporate Evaporate under Reduced Pressure Add_HCl->Evaporate Repeat Repeat 2-3x to Drive off TFA Evaporate->Repeat HCl_Salt Pure HCl Salt (Target) Repeat->HCl_Salt

Caption: Workflow for converting the cytotoxic TFA salt back to the target hydrochloride salt.

Q4: My compound is co-eluting with unreacted piperazine starting materials. How do I improve selectivity? A: Unreacted piperazine and the mono-substituted ethyl 4-aminopiperazine-1-carboxylate have similar polarities but different pKa values. Resolution: Utilize Strong Cation Exchange (SCX) chromatography. Load the mixture onto an SCX cartridge under acidic conditions (where both are fully protonated and bind to the resin). Wash with methanol to remove neutral impurities. Elute using a step-gradient of methanolic ammonia or a controlled pH buffer. The difference in basicity between the primary amine and the secondary piperazine nitrogen will allow them to elute in separate fractions.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Ethyl 4-aminopiperazine-1-carboxylate hydrochloride as a Piperazine Precursor

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Overview The piperazine ring is one of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Overview

The piperazine ring is one of the most privileged scaffolds in modern pharmacology, frequently appearing in blockbuster drugs ranging from kinase inhibitors to antiviral agents[1]. Within this chemical space, N -aminopiperazines serve as critical bifunctional building blocks, allowing for the synthesis of complex piperazino-piperidine analogs and rigid molecular linkers[2].

When designing a synthetic route, the choice of the N -protected aminopiperazine precursor dictates the orthogonality of downstream steps. Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS: 84442-57-9) [3] offers a unique mechanistic advantage over traditional Boc- or Cbz-protected alternatives.

The Causality of the Precursor Design:

  • The Hydrochloride Salt: The free base of N -aminopiperazine is electron-rich and prone to spontaneous air oxidation and dimerization during long-term storage. By utilizing the hydrochloride salt, the primary amine is protonated, rendering it non-nucleophilic until neutralized in situ. This ensures stoichiometric precision during derivatization[4].

  • The Ethyl Carbamate Protecting Group: Unlike the acid-labile tert-butyl carbamate (Boc) or the hydrogenolysis-labile benzyl carbamate (Cbz), the ethyl carbamate (-COOEt) is exceptionally robust[5]. It survives harsh intermediate transformations, including prolonged exposure to trifluoroacetic acid (TFA) and palladium-catalyzed hydrogenation, requiring strong basic hydrolysis for eventual deprotection.

Orthogonality & Strategic Applications

To fully leverage Ethyl 4-aminopiperazine-1-carboxylate hydrochloride, chemists must understand its orthogonal stability relative to common alternatives like 1-Boc-4-aminopiperazine[6] and 1-Cbz-4-aminopiperazine.

Orthogonality Condition Reaction Condition MildAcid Mild Acid (TFA) Condition->MildAcid Hydro Hydrogenation (Pd/C) Condition->Hydro Ethyl1 Ethyl Carbamate: STABLE MildAcid->Ethyl1 Boc Boc: CLEAVED MildAcid->Boc Ethyl2 Ethyl Carbamate: STABLE Hydro->Ethyl2 Cbz Cbz: CLEAVED Hydro->Cbz

Orthogonal stability matrix of ethyl carbamate versus Boc and Cbz groups.

The diagram above illustrates why the ethyl carbamate is selected for complex, multi-step API syntheses. If a downstream intermediate requires the removal of a temporary Boc group elsewhere on the molecule, the ethyl carbamate will remain completely intact, preventing unwanted side reactions at the piperazine nitrogen.

Comparative Data Analysis

The following table benchmarks the physicochemical and synthetic properties of the three primary N -aminopiperazine precursors used in drug development.

Property / FeatureEthyl 4-aminopiperazine-1-carboxylate HCl1-Boc-4-aminopiperazine1-Cbz-4-aminopiperazine
CAS Number 84442-57-9[4]118753-66-5[6]161683-15-4[3]
Physical State Crystalline Solid (Stable)Viscous Oil / Low-melting SolidViscous Oil
Protecting Group Ethyl Carbamate (-COOEt)tert-Butyl Carbamate (-Boc)Benzyl Carbamate (-Cbz)
Shelf-Life Stability Excellent (Prevents dimerization)Moderate (Prone to degradation)Moderate
Deprotection Condition Strong Base (KOH/MeOH, Reflux)Mild Acid (TFA or 4N HCl)Hydrogenolysis (H2, Pd/C)
Steric Hindrance LowHighModerate
Primary Application Multi-step syntheses requiring harsh intermediate conditionsShort synthetic routes with basic intermediatesSyntheses requiring non-acidic deprotection

Experimental Workflows & Protocols

As a self-validating system, the protocols below are designed to ensure that intermediate stability is maintained and that successful transformations can be analytically verified at each step.

Protocol A: Reductive Amination of the N -Amino Group

This protocol utilizes the hydrochloride salt precursor to form a secondary amine via reductive amination, validating the stability of the ethyl carbamate group.

Reagents:

  • Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq)

  • N,N-Diisopropylethylamine, DIPEA (1.2 eq)

  • Dichloromethane (DCM) / Methanol (MeOH)

Step-by-Step Methodology:

  • Free-Basing In Situ: Suspend the Ethyl 4-aminopiperazine-1-carboxylate HCl in dry DCM (0.2 M) under a nitrogen atmosphere. Add DIPEA (1.2 eq) dropwise at 0∘C . Causality: Controlled neutralization prevents rapid exothermic oxidation of the newly formed free base.

  • Imine Formation: Add the target aldehyde (1.1 eq) to the solution. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture back to 0∘C and add NaBH(OAc)3​ (1.5 eq) in portions. Validation: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the imine without reducing the ethyl carbamate[7].

  • Quench & Extraction: After 4 hours, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Analytical Verification: Analyze the crude product via LC-MS. The presence of the [M+H]+ peak corresponding to the ethyl carbamate-protected product validates that the protecting group survived the reductive amination intact.

Protocol B: Harsh Deprotection of the Ethyl Carbamate

Because the ethyl carbamate is highly stable, standard TFA deprotection will fail. Alkaline hydrolysis is required[5].

Reagents:

  • Potassium Hydroxide (KOH) (10.0 eq)

  • Methanol (MeOH) / Water ( H2​O ) (3:1 v/v)

Step-by-Step Methodology:

  • Solubilization: Dissolve the derivatized ethyl carbamate intermediate in a 3:1 mixture of MeOH and H2​O (0.1 M).

  • Base Addition: Add solid KOH (10.0 eq) to the solution. Causality: A large excess of strong base is required to drive the nucleophilic acyl substitution and subsequent decarboxylation of the robust urethane linkage.

  • Reflux: Heat the reaction mixture to reflux ( 75∘C ) for 12–16 hours.

  • Workup: Cool to room temperature and concentrate to remove MeOH. Extract the highly basic aqueous layer with a polar organic solvent (e.g., Chloroform or 1-Butanol) to isolate the fully deprotected piperazine derivative.

  • Validation: TLC (using a Ninhydrin stain) will reveal a dark purple spot, confirming the presence of the newly liberated secondary amine on the piperazine ring.

G Start N-Aminopiperazine Precursor Selection Boc 1-Boc-4-aminopiperazine (Acid-Labile) Start->Boc Cbz 1-Cbz-4-aminopiperazine (Hydrogenolysis-Labile) Start->Cbz Ethyl Ethyl 4-aminopiperazine-1-carboxylate HCl (Highly Stable) Start->Ethyl Boc_Deprotect Deprotection: TFA or HCl Boc->Boc_Deprotect Cbz_Deprotect Deprotection: H2, Pd/C Cbz->Cbz_Deprotect Ethyl_Deprotect Deprotection: KOH/MeOH (Reflux) Ethyl->Ethyl_Deprotect

Workflow comparing deprotection pathways for N-aminopiperazine precursors.

Conclusion

For drug development professionals engineering complex piperazine-containing therapeutics, Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a superior precursor when synthetic routes demand rigorous intermediate conditions. Its formulation as a hydrochloride salt guarantees shelf stability and precise stoichiometry, while the ethyl carbamate protecting group provides deep orthogonality against mild acids and catalytic hydrogenation. By adopting the specialized deprotection protocols outlined above, researchers can seamlessly integrate this robust building block into advanced medicinal chemistry pipelines.

References

  • Ethyl 4-aMinopiperazine-1-carboxylate hydrochloride — Chemical Substance Information. nextsds.com.
  • ethyl 4-aminopiperazine-1-carboxylate hydrochloride | 84442-57-9 | Buy Now. molport.com.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. acs.org.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. nih.gov.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. nih.gov.
  • 118753-66-5 | tert-Butyl 4-aminopiperazine-1-carboxylate. bldpharm.com.
  • Protective Groups in Synthetic Organic Chemistry. uchicago.edu.

Sources

Comparative

A Comparative Guide to GC-MS Validation for Residual Solvent Analysis in Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation techniques for the quantification of residual solvents in Ethyl 4-aminopiperazine-1-carboxylate hydrochloride, a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation techniques for the quantification of residual solvents in Ethyl 4-aminopiperazine-1-carboxylate hydrochloride, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind method validation choices, ensuring robust and reliable analytical outcomes.

The control of residual solvents is a mandate for patient safety and is strictly regulated by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] These solvents, while often necessary for the synthesis of active pharmaceutical ingredients (APIs), provide no therapeutic benefit and can be harmful.[2] This guide will detail the validation of a headspace GC-MS method, a superior technique for this specific analyte, and compare it with potential alternatives, grounded in the principles of ICH Q2(R1).[4][5][6]

The Analytical Challenge: Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a non-volatile, water-soluble salt.[7] This property presents a significant challenge for traditional GC analysis. Direct liquid injection would introduce the non-volatile API into the GC inlet and column, leading to system contamination, chromatographic peak distortion, and a shortened column lifespan.[8] Therefore, a strategic approach is required to separate the volatile residual solvents from the non-volatile API matrix before chromatographic analysis.

Method of Choice: Static Headspace GC-MS (HS-GC-MS)

Static headspace sampling is the premier technique for analyzing residual solvents in non-volatile matrices.[1][8][9] In this method, the API sample is dissolved in a high-boiling point solvent within a sealed vial and heated.[10] This process allows the volatile residual solvents to partition into the gas phase (the "headspace") above the sample. A portion of this vapor is then injected into the GC-MS system. This approach offers two distinct advantages:

  • Matrix Elimination: Only volatile compounds are introduced into the GC system, protecting the instrument from the non-volatile API.[8][10]

  • Enhanced Sensitivity: The heating and equilibration process concentrates volatile analytes in the headspace, leading to lower detection limits.[8]

The coupling of headspace sampling with a Mass Spectrometry (MS) detector provides an unparalleled level of specificity and identification power compared to Flame Ionization Detection (FID).[11] While FID is a robust quantitative tool, MS provides mass spectral data, confirming the identity of each solvent peak and distinguishing it from potential impurities.[11]

Alternative Consideration: Direct Liquid Injection

Direct liquid injection is a viable technique for volatile analytes but is ill-suited for this particular API due to its non-volatile, salt-based nature. It would require extensive sample preparation, such as derivatization, to make the analyte suitable for GC, which can introduce variability and potential for error. The primary advantage of direct injection—simplicity—is negated by the complexities of the sample matrix.

Validation Workflow for Residual Solvents by HS-GC-MS

The validation of an analytical method ensures that it is suitable for its intended purpose.[5] The following sections detail the validation parameters as prescribed by ICH Q2(R1) for the analysis of residual solvents in Ethyl 4-aminopiperazine-1-carboxylate hydrochloride.

Validation_Workflow cluster_Prep Preparation Phase cluster_Validation Validation Execution cluster_Final Finalization Standard_Prep Standard & Sample Preparation Specificity Specificity Standard_Prep->Specificity Method_Dev Method Development Method_Dev->Standard_Prep Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for the validation of a residual solvent analysis method.

Experimental Protocol: HS-GC-MS Method

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector

  • Static Headspace Autosampler

Sample Preparation:

  • Accurately weigh 100 mg of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride into a 20 mL headspace vial.

  • Add 5 mL of Dimethyl Sulfoxide (DMSO), a common high-boiling point solvent for headspace analysis.[10]

  • Seal the vial immediately.

  • Prepare a blank sample containing only 5 mL of DMSO.

  • Prepare standard solutions of expected residual solvents (e.g., Ethanol, Isopropyl Alcohol, Toluene) in DMSO at various concentrations.

HS-GC-MS Parameters:

ParameterSettingRationale
Headspace
Vial Equilibration Temp100 °CEnsures efficient partitioning of solvents into the headspace.
Vial Equilibration Time30 minutesAllows the system to reach equilibrium for reproducible results.[12]
Loop Temperature110 °CPrevents condensation of analytes.
Transfer Line Temp120 °CMaintains the volatile nature of the sample as it enters the GC.[12]
Gas Chromatograph
ColumnDB-624 (30m x 0.32mm, 1.8µm) or equivalentA G43 phase column is recommended by USP for residual solvent analysis.[13]
Carrier GasHelium
Oven Program40°C (10 min), ramp to 240°C at 10°C/min, hold 5 minProvides good separation of common residual solvents.
Inlet Temperature250 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Mass Range29-400 amuCovers the mass range of common solvents.
ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantificationSIM mode enhances sensitivity for trace-level analysis.[14]

Validation Parameters: A Detailed Examination

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[15] For residual solvent analysis, this means the method must be able to separate and identify each solvent from the diluent (DMSO), other solvents, and any potential volatile impurities from the API.

Experimental Approach:

  • Inject the blank (DMSO) to ensure no interfering peaks are present at the retention times of the target solvents.

  • Inject a solution containing all target residual solvents to demonstrate adequate chromatographic separation (resolution > 1.5 between adjacent peaks).

  • Spike the API sample with known residual solvents and verify that the retention times and mass spectra match those of the standards.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Approach:

  • Prepare a series of at least five standard solutions of the residual solvents, ranging from the reporting limit up to 150% of the specification limit.[16]

  • Analyze each standard in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995

Table 1: Example Linearity Data for Toluene

Concentration (ppm)Peak Area (n=3)
50150,234
100305,112
5001,498,567
890 (Limit)2,675,432
12003,601,234
Correlation Coefficient (r²) 0.9992
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery studies.

Experimental Approach:

  • Spike the API sample with known amounts of residual solvents at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery for each solvent.

Acceptance Criteria:

  • Percent recovery should be within 80-120% for each solvent.

Table 2: Example Accuracy Data for Methanol (Limit: 3000 ppm)

Spiked LevelTheoretical Conc. (ppm)Measured Conc. (ppm)% Recovery
50%1500145597.0%
100%30003090103.0%
150%4500436597.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

  • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.

Experimental Approach:

  • Repeatability: Analyze six replicate samples of the API spiked at 100% of the specification limit.

  • Intermediate Precision: Repeat the repeatability study with a different analyst on a different day.

Acceptance Criteria:

  • Relative Standard Deviation (%RSD) ≤ 15% for each solvent.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Approach (Signal-to-Noise Method):

  • Determine the concentration of each solvent that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Table 3: Example LOD and LOQ Data

SolventSpecification Limit (ppm)LOD (ppm)LOQ (ppm)
Benzene20.10.3
Toluene890515
Methanol30002060
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Approach:

  • Vary critical method parameters one at a time, such as:

    • Headspace equilibration temperature (± 2 °C)

    • GC oven temperature ramp rate (± 1 °C/min)

  • Analyze a spiked sample under each modified condition and evaluate the effect on the results.

Acceptance Criteria:

  • The results should not be significantly impacted by the variations, and system suitability criteria should still be met.

Comparison of Analytical Techniques for Residual Solvent Analysis

Method_Comparison cluster_API API: Ethyl 4-aminopiperazine-1-carboxylate HCl cluster_Methods Analytical Methodologies API Non-Volatile, Water-Soluble Salt HS_GC_MS Headspace GC-MS + Matrix elimination + High sensitivity + Definitive identification (MS) - Requires headspace unit API->HS_GC_MS Ideal Choice Direct_Inject Direct Injection GC-MS/FID - Severe column/inlet contamination - Poor chromatography - Requires complex sample prep - Not a viable option API->Direct_Inject Poor Choice

Caption: Decision logic for selecting an analytical method based on API properties.

Conclusion

For the analysis of residual solvents in Ethyl 4-aminopiperazine-1-carboxylate hydrochloride, a validated Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method is unequivocally superior. Its ability to eliminate the non-volatile sample matrix protects the instrumentation and ensures high-quality chromatographic data. The validation process, rigorously following ICH Q2(R1) guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. The use of a mass spectrometric detector provides an added layer of confidence in the identification of any detected solvents, making this method the gold standard for ensuring the safety and quality of this pharmaceutical intermediate. While alternative methods exist for residual solvent analysis in general, they are not suitable for the specific challenges presented by this API.

References

  • U.S. Pharmacopeia. (n.d.). USP 467 Residual Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Residual Solvents by Gas Chromatography/ Mass Spectrometry.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Pharmacopeia. (2007). <467> RESIDUAL SOLVENTS.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • RD Laboratories. (n.d.). RESIDUAL SOLVENTS USP <467>.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • U.S. Pharmacopeia. (2019). <467> RESIDUAL SOLVENTS.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent Technologies. (2025). All About USP 467 Residual Solvent: Regulatory and Application Updates.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Technology Networks. (n.d.). Headspace-gas Chromatography Analysis of Residual Solvents in Pharmaceuticals.
  • LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
  • Agilent Technologies. (2024). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System.
  • American Laboratory. (2011). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID-MS.
  • Thermo Fisher Scientific. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products.
  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.
  • Chromatography Online. (2026). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Zhong, Z., Chen, Y., Xia, H., Chen, Z., & Cheng, Q. (2021). Development and Validation of a Sensitive GC-MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. Molecules, 26(11), 3227.
  • Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. 13(10), 3675-3683.
  • International Journal of Pharmaceutical Research. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. 12(3).
  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2026). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • ChemSrc. (n.d.). Ethyl 4-aMinopiperazine-1-carboxylate hydrochloride — Chemical Substance Information.
  • International Journal of Pharmaceutical Sciences and Research. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API).
  • Lancaster Laboratories. (n.d.). Residual Solvents: Alternate Validated Methods.
  • BLD Pharm. (n.d.). Ethyl 4-aminopiperazine-1-carboxylate dihydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 4-aminopiperidine-1-carboxylate.

Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride
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Reactant of Route 2
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride
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